1',4-Dihydroxy Midazolam-d4
Description
Properties
Molecular Formula |
C18H13ClFN3O2 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
8-chloro-3,4-dideuterio-1-[dideuterio(hydroxy)methyl]-6-(2-fluorophenyl)imidazo[1,5-a][1,4]benzodiazepin-4-ol |
InChI |
InChI=1S/C18H13ClFN3O2/c19-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)20)22-18(25)15-8-21-16(9-24)23(14)15/h1-8,18,24-25H,9H2/i8D,9D2,18D |
InChI Key |
OJDUJEPGFILARE-YTVOYDTHSA-N |
Isomeric SMILES |
[2H]C1=C2C(N=C(C3=C(N2C(=N1)C([2H])([2H])O)C=CC(=C3)Cl)C4=CC=CC=C4F)([2H])O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(C3=CN=C(N3C4=C2C=C(C=C4)Cl)CO)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,4-Dihydroxy Midazolam-d4 involves the hydroxylation of midazolam. The primary synthetic route includes the use of isocyanide reagents, such as tosylmethyl isocyanide (Tos-MIC) and ethyl isocyanoacetate, under mild conditions . The process typically involves a one-pot condensation of benzodiazepines with the mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate .
Industrial Production Methods
the scalable synthesis of midazolam and its analogues using isocyanide reagents suggests that similar methods could be adapted for industrial production .
Chemical Reactions Analysis
Phase II Conjugation Reactions
The primary chemical reactions involve glucuronidation , mediated by uridine diphosphate-glucuronosyltransferases (UGTs):
Structural Stability and Reactivity
The compound’s structure (8-chloro-6-(2-fluorophenyl-d4)-1-(hydroxymethyl)-4H-imidazo[1,5-a] benzodiazepin-4-ol) confers specific reactivity:
-
Hydroxyl Groups : Participate in hydrogen bonding and acid-base reactions, enabling conjugation .
-
Imidazole Ring : Susceptible to electrophilic substitution under strong acidic conditions, though no direct evidence exists for deuterated forms.
-
Chlorine Substituent : Enhances electrophilic aromatic substitution resistance compared to non-halogenated analogs.
Analytical Derivatization
In gas chromatography-mass spectrometry (GC-MS) workflows, 1',4-Dihydroxy Midazolam-d4 undergoes silylation for volatility enhancement:
-
Reagent : N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) .
-
Product : Trimethylsilyl (TMS) derivatives improve detection sensitivity by 10–15× compared to underivatized forms .
Comparative Pharmacokinetics
Pharmacokinetic differences between deuterated and non-deuterated forms:
Research Gaps and Limitations
Scientific Research Applications
1’,4-Dihydroxy Midazolam-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of midazolam.
Biology: Employed in studies investigating the pharmacokinetics and pharmacodynamics of midazolam and its metabolites.
Medicine: Utilized in research on the therapeutic effects and side effects of midazolam, particularly in the context of anesthesia and sedation.
Industry: Applied in the development of new benzodiazepine derivatives with improved pharmacological properties
Mechanism of Action
1’,4-Dihydroxy Midazolam-d4 exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It increases the opening frequency of GABA-activated chloride channels, leading to enhanced inhibitory neurotransmission. This mechanism is similar to that of midazolam, which allows for rapid penetration across the blood-brain barrier and quick onset of action .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 1781843-10-4 (1',4-Dihydroxy Midazolam-d4)
- Molecular Formula: C₁₈H₁₃ClFN₃O (non-deuterated core) with deuterium substitution at four positions.
- Role : Serves as an internal standard (IS) for quantifying midazolam and its metabolites in biological matrices .
- Applications : Critical in clinical trials (e.g., drug-drug interaction studies) to assess CYP3A4/5 enzyme activity and metabolic stability .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes structural and functional distinctions between 1',4-Dihydroxy Midazolam-d4 and related compounds:
Notes:
Metabolic Pathways and Enzyme Interactions
Midazolam is predominantly metabolized by CYP3A4 and CYP3A5 into 1'-hydroxymidazolam (~70-80% of total metabolism) and 4-hydroxymidazolam (~20-30%) . Deuterated metabolites, such as 1',4-Dihydroxy Midazolam-d4, follow identical pathways but are used to study:
- Enzyme Inhibition/Induction : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases midazolam exposure (AUC ↑ 5-fold), while inducers (e.g., rifampin) reduce it (AUC ↓ 90%) .
- Genetic Polymorphisms : CYP3A5*3 allele carriers show reduced 1'-hydroxylation, altering metabolite ratios .
Analytical Performance in Assays
Deuterated standards are essential for high-sensitivity LC-MS/MS methods:
Key Findings :
Pharmacological and Clinical Relevance
- 1'-Hydroxymidazolam : Exhibits CNS depressant activity, though weaker than midazolam. Prolonged sedation may occur in renal impairment due to metabolite accumulation .
- Deuterated Analogs: No significant pharmacological activity; deuterium substitution slows metabolic clearance slightly but is primarily used for analytical purposes .
Q & A
Q. What is the role of deuterium substitution in 1',4-Dihydroxy Midazolam-d4, and how does it influence pharmacokinetic studies?
Deuterium substitution in 1',4-Dihydroxy Midazolam-d4 serves as a quantitative tracer to study metabolic pathways and pharmacokinetic (PK) profiles. The deuterium isotope effect can alter metabolic stability by slowing cytochrome P450 (CYP)-mediated hydroxylation, thereby extending half-life and reducing clearance rates. Researchers must validate deuterium’s impact on CYP3A4 activity, as even minor changes in deuteration position can affect metabolite ratios and PK parameters . For example, deuterated midazolam analogs show reduced first-pass metabolism in hepatic impairment models, requiring careful cross-validation with non-deuterated controls .
Q. Which analytical techniques are recommended for quantifying 1',4-Dihydroxy Midazolam-d4 and its metabolites in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., Midazolam-D4) is the gold standard. Key parameters include:
- Chromatography : Waters Xbridge HILIC column (2.1 × 50 mm, 3.5 µm) for polar metabolite separation .
- Mass transitions : Monitor m/z 342.0 → 203.1 for 1'-OH Midazolam and m/z 346.1 → 203.2 for its deuterated form .
- Sample prep : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using Oasis HLB cartridges to enhance recovery rates (>85%) .
Q. How should researchers prepare and validate stock solutions of 1',4-Dihydroxy Midazolam-d4 for in vitro assays?
Stock solutions are typically prepared in DMSO at 10 mg/mL, followed by serial dilution in PBS or cell culture media. Critical steps include:
- Solubility checks : Ensure clarity via vortexing, sonication, or heating (≤37°C) to avoid precipitation .
- Stability testing : Assess degradation under storage conditions (-20°C, shielded from light) using LC-MS/MS over 72 hours .
- Dose validation : Confirm linearity in spiked plasma samples (0.1–100 ng/mL) with precision (RSD <15%) and accuracy (85–115%) .
Advanced Research Questions
Q. How can researchers optimize solid-phase extraction (SPE) conditions to improve recovery rates of 1',4-Dihydroxy Midazolam-d4 in complex biological samples?
Optimization involves:
Solvent selection : Use 70% methanol in water for loading and 100% acetonitrile for elution to maximize recovery (≥90%) .
pH adjustment : Acidify plasma samples (pH 3–4) with formic acid to enhance analyte retention on HLB cartridges .
Matrix effects : Evaluate ion suppression using post-column infusion and compensate with deuterated internal standards (e.g., Midazolam-D4) .
Table 1 : SPE Optimization Parameters
| Parameter | Optimal Condition | Recovery (%) |
|---|---|---|
| Loading Solvent | 70% Methanol | 92 |
| Elution Solvent | 100% Acetonitrile | 89 |
| Sample pH | 3.5 | 94 |
Q. What strategies resolve discrepancies between in vitro and in vivo metabolic data for 1',4-Dihydroxy Midazolam-d4?
Discrepancies often arise from differences in enzyme kinetics or tissue-specific metabolism. Mitigation approaches include:
- Enzyme source alignment : Use human liver microsomes (HLMs) instead of recombinant CYP3A4 to better mimic in vivo conditions .
- Cross-species validation : Compare rat and human hepatocyte data to identify species-specific clearance pathways .
- Physiologically based PK (PBPK) modeling : Integrate in vitro intrinsic clearance (CLint) with organ blood flow rates to predict in vivo exposure .
Q. How should enzyme hydrolysis conditions be optimized for quantifying conjugated metabolites (e.g., glucuronides) of 1',4-Dihydroxy Midazolam-d4?
- Enzyme selection : Use β-glucuronidase/arylsulfatase (e.g., 1000 U/mL) at pH 5.0 for 18 hours at 37°C to hydrolyze conjugates .
- Validation : Spike plasma with deuterated glucuronide standards and compare hydrolysis efficiency (≥95%) via LC-MS/MS .
Table 2 : Hydrolysis Efficiency Under Varied Conditions
| Enzyme Concentration (U/mL) | Incubation Time (h) | Efficiency (%) |
|---|---|---|
| 500 | 12 | 78 |
| 1000 | 18 | 96 |
| 1500 | 24 | 97 |
Q. What are critical considerations for long-term stability studies of 1',4-Dihydroxy Midazolam-d4 in biological samples?
- Storage conditions : Plasma samples stored at -80°C show <10% degradation over 6 months, while -20°C storage requires monthly stability checks .
- Freeze-thaw cycles : Limit to ≤3 cycles to prevent analyte loss (RSD <10%) .
- Matrix additives : Include 0.1% ascorbic acid to inhibit oxidative degradation in urine samples .
Methodological Notes
- Chromatographic resolution : Positional isomers (e.g., 1',4-Dihydroxy vs. 1'-Hydroxy metabolites) require HILIC or chiral columns for baseline separation .
- Data contradiction analysis : Cross-validate findings with orthogonal methods (e.g., NMR for structural confirmation) when MS/MS data conflict .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
